molecular formula C7H10ClNO2S B2571880 4-(Aminomethyl)-5-methylthiophene-2-carboxylic acid hydrochloride CAS No. 2172600-93-8

4-(Aminomethyl)-5-methylthiophene-2-carboxylic acid hydrochloride

Cat. No.: B2571880
CAS No.: 2172600-93-8
M. Wt: 207.67
InChI Key: VFDURYDWXWRPEQ-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-5-methylthiophene-2-carboxylic acid hydrochloride is a chemical compound that belongs to the class of heterocyclic compounds It contains a thiophene ring, which is a five-membered ring with one sulfur atom and four carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-5-methylthiophene-2-carboxylic acid hydrochloride typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced through a Mannich reaction, where formaldehyde, a secondary amine, and the thiophene derivative react to form the aminomethyl group.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction, where carbon dioxide is reacted with a suitable precursor.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-5-methylthiophene-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

4-(Aminomethyl)-5-methylthiophene-2-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It can be used in the study of enzyme interactions and as a ligand in binding studies.

    Industry: Used in the synthesis of materials with specific electronic properties, such as conductive polymers.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-5-methylthiophene-2-carboxylic acid hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds with biological targets, while the thiophene ring can participate in π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    4-(Aminomethyl)thiophene-2-carboxylic acid: Lacks the methyl group at the 5-position.

    5-Methylthiophene-2-carboxylic acid: Lacks the aminomethyl group.

    Thiophene-2-carboxylic acid: Lacks both the aminomethyl and methyl groups.

Uniqueness

4-(Aminomethyl)-5-methylthiophene-2-carboxylic acid hydrochloride is unique due to the presence of both the aminomethyl and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its binding affinity to biological targets and its utility in synthetic chemistry.

Properties

IUPAC Name

4-(aminomethyl)-5-methylthiophene-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S.ClH/c1-4-5(3-8)2-6(11-4)7(9)10;/h2H,3,8H2,1H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFDURYDWXWRPEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(S1)C(=O)O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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